molecular formula C4H8N2O2S2 B3054805 2-Sulfanyl-N'-(sulfanylacetyl)acetohydrazide CAS No. 62-48-6

2-Sulfanyl-N'-(sulfanylacetyl)acetohydrazide

Cat. No.: B3054805
CAS No.: 62-48-6
M. Wt: 180.3 g/mol
InChI Key: SJMLATCMQNTURW-UHFFFAOYSA-N
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Description

2-Sulfanyl-N’-(sulfanylacetyl)acetohydrazide is a chemical compound with the molecular formula C4H8N2O2S2 It is characterized by the presence of two sulfanyl (thiol) groups and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanyl-N’-(sulfanylacetyl)acetohydrazide typically involves the reaction of hydrazine with a suitable thiol-containing precursor. One common method involves the reaction of hydrazine hydrate with 2-sulfanylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-Sulfanyl-N’-(sulfanylacetyl)acetohydrazide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Sulfanyl-N’-(sulfanylacetyl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can act as a reducing agent, particularly in the reduction of disulfide bonds.

    Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Cleavage of disulfide bonds to yield thiol-containing products.

    Substitution: Formation of substituted acetohydrazides.

Scientific Research Applications

2-Sulfanyl-N’-(sulfanylacetyl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reducing agent in various chemical reactions, particularly in the reduction of disulfide bonds.

    Biology: Employed in biochemical studies to investigate protein folding and disulfide bond formation.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 2-Sulfanyl-N’-(sulfanylacetyl)acetohydrazide primarily involves its thiol groups, which can participate in redox reactions. The compound can reduce disulfide bonds in proteins and other biomolecules, thereby altering their structure and function. This reduction process involves the transfer of electrons from the thiol groups to the disulfide bonds, resulting in the formation of thiol-containing products.

Comparison with Similar Compounds

Similar Compounds

    Dithiothreitol (DTT): A widely used reducing agent with similar thiol groups.

    2-Mercaptoethanol: Another thiol-containing reducing agent.

    Glutathione: A naturally occurring tripeptide with thiol groups that acts as an antioxidant.

Uniqueness

2-Sulfanyl-N’-(sulfanylacetyl)acetohydrazide is unique due to its specific structure, which combines two thiol groups with an acetohydrazide moiety. This combination provides distinct chemical properties and reactivity compared to other thiol-containing compounds. Its ability to participate in both reduction and substitution reactions makes it a versatile compound for various applications.

Properties

IUPAC Name

2-sulfanyl-N'-(2-sulfanylacetyl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2S2/c7-3(1-9)5-6-4(8)2-10/h9-10H,1-2H2,(H,5,7)(H,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMLATCMQNTURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NNC(=O)CS)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308792
Record name 2-Sulfanyl-N'-(sulfanylacetyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62-48-6
Record name NSC222822
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC209421
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Sulfanyl-N'-(sulfanylacetyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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